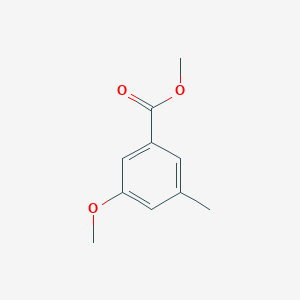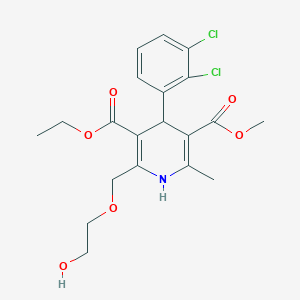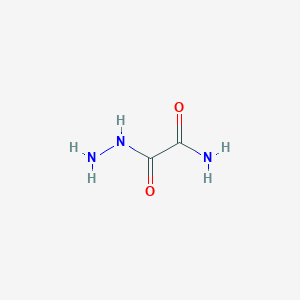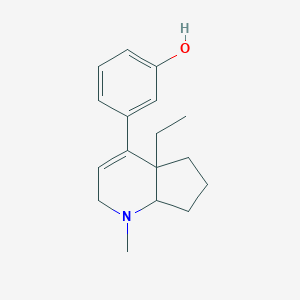
4a-Ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine is a chemical compound that has gained significant attention from the scientific community due to its potential in various fields of research. This compound is commonly referred to as "HEPP," and it is a pyrindine derivative that has shown promising results in various experiments.
Mécanisme D'action
HEPP exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. The binding of HEPP to the sigma-1 receptor has been shown to modulate calcium signaling, which can have downstream effects on various cellular processes. HEPP has also been shown to have antioxidant properties, which can further contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
HEPP has been shown to have various biochemical and physiological effects. Studies have shown that HEPP can modulate the expression of various genes involved in inflammation and oxidative stress. HEPP has also been shown to have neuroprotective effects, as it can protect against neuronal damage induced by oxidative stress and excitotoxicity. Additionally, HEPP has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of HEPP is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurodegenerative diseases. HEPP also has a favorable pharmacokinetic profile, as it has a long half-life and low toxicity. However, one of the limitations of HEPP is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on HEPP. One potential avenue of research is to explore the potential of HEPP in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another area of research is to investigate the potential of HEPP in combination with other drugs, which could enhance its therapeutic effects. Additionally, future research could focus on the development of new synthesis methods for HEPP, which could improve its purity and yield.
Conclusion:
In conclusion, HEPP is a promising compound that has shown potential in various fields of research. Its ability to cross the blood-brain barrier and bind to the sigma-1 receptor makes it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of HEPP.
Méthodes De Synthèse
The synthesis of HEPP involves the reaction of 3-hydroxyacetophenone with ethyl acetoacetate, followed by the addition of ammonium acetate and ethyl chloroacetate. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography. This method has been reported to yield HEPP with high purity and yield.
Applications De Recherche Scientifique
HEPP has been studied extensively for its potential in various fields of research. One of the most promising applications of HEPP is in the treatment of neurodegenerative diseases. Studies have shown that HEPP can cross the blood-brain barrier and bind to the sigma-1 receptor, which has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HEPP has also been shown to have anti-inflammatory and antioxidant properties, which further support its potential in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
107383-39-1 |
|---|---|
Nom du produit |
4a-Ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine |
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
3-(4a-ethyl-1-methyl-5,6,7,7a-tetrahydro-2H-cyclopenta[b]pyridin-4-yl)phenol |
InChI |
InChI=1S/C17H23NO/c1-3-17-10-5-8-16(17)18(2)11-9-15(17)13-6-4-7-14(19)12-13/h4,6-7,9,12,16,19H,3,5,8,10-11H2,1-2H3 |
Clé InChI |
WCBNTIVXKGADOG-UHFFFAOYSA-N |
SMILES |
CCC12CCCC1N(CC=C2C3=CC(=CC=C3)O)C |
SMILES canonique |
CCC12CCCC1N(CC=C2C3=CC(=CC=C3)O)C |
Synonymes |
4-EHHMP 4a-ethyl-2,4a,5,6,7,7a-hexahydro-4-(3-hydroxyphenyl)-1-methyl-1H-1-pyrindine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



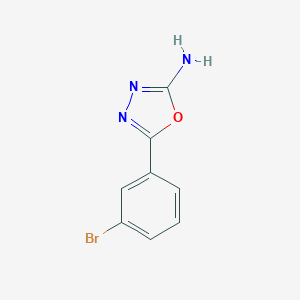
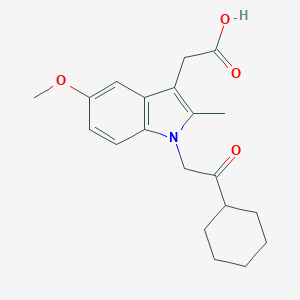
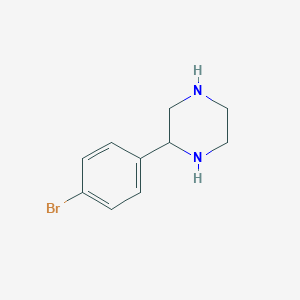
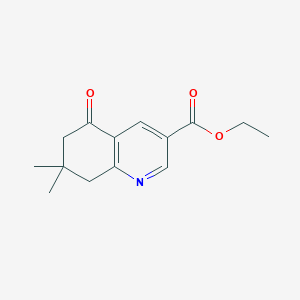
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)
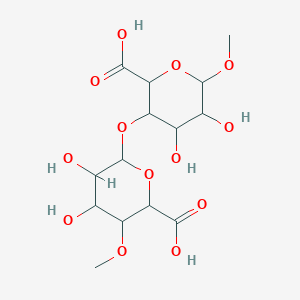
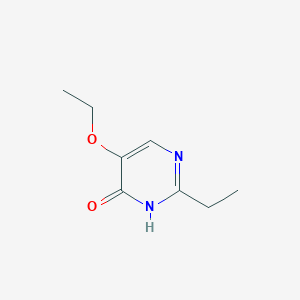
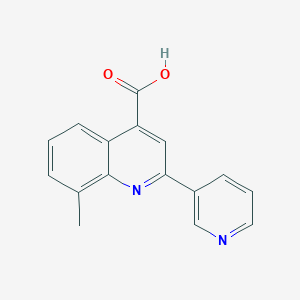
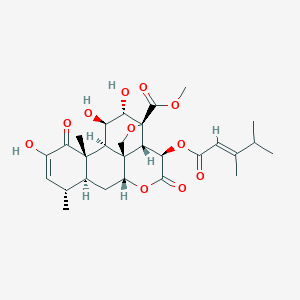
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
